Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- chemical structure and molecular weight
Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- chemical structure and molecular weight
Structural Mechanics, Synthesis Protocols, and Applications in Selective Acid Gas Absorption
Executive Summary
Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-, commonly referred to as 2-[2-(tert-butylamino)ethoxy]ethanol or TBAEE , is a highly specialized sterically hindered secondary amine. In the fields of chemical engineering and natural gas processing, TBAEE is recognized as a best-in-class solvent for the selective removal of hydrogen sulfide (H₂S) from mixed gas streams containing carbon dioxide (CO₂). This whitepaper provides an in-depth analysis of TBAEE’s molecular design, catalytic synthesis workflows, and application protocols, emphasizing the causality behind its kinetic selectivity and operational parameters.
Chemical Identity & Physicochemical Profiling
The efficacy of TBAEE is rooted in its precise molecular architecture. It combines a diethylene glycol-derived backbone with a bulky tert-butylamine headgroup. This dual-functional nature provides both the necessary basicity for acid gas absorption and the physicochemical stability required for industrial thermal cycling.
Below is a summary of the core quantitative data defining TBAEE:
| Property | Value / Description |
| IUPAC Name | 2-[2-(tert-butylamino)ethoxy]ethanol |
| Common Synonyms | TBAEE, TBEE, tert-butylaminodiglycol (TBADG) |
| CAS Registry Number | [1] |
| Molecular Formula | C₈H₁₉NO₂ |
| Molecular Weight | 161.24 g/mol [1] |
| SMILES String | CC(C)(C)NCCOCCO |
| Physical State (20°C) | Liquid (Viscous, colorless to pale yellow) |
Structural Causality: The Role of Steric Hindrance
As a Senior Application Scientist, it is critical to understand why TBAEE outperforms traditional amines (like MEA or DEA) in selective gas sweetening. The answer lies in steric hindrance and kinetic pathways .
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The Ethoxyethanol Tail: The ether linkage and terminal hydroxyl group (derived from diethylene glycol) impart excellent aqueous solubility and significantly lower the vapor pressure of the molecule. This prevents costly amine vaporization losses during the high-temperature regeneration phase of gas sweetening.
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The tert-Butyl Group: The bulky tert-butyl group attached to the secondary nitrogen atom is the primary driver of selectivity. When CO₂ reacts with an amine, it typically forms a stable carbamate. However, carbamate formation requires a specific nucleophilic attack geometry. The severe steric bulk of the tert-butyl group physically obstructs this transition state, rendering the reaction with CO₂ kinetically hindered.
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H₂S Selectivity: Unlike CO₂, H₂S acts as a simple Brønsted acid. Its reaction with the amine is a direct proton transfer (an s-orbital interaction) that is completely unaffected by steric bulk. Consequently,[2].
Caption: Kinetic vs. thermodynamic pathways dictating TBAEE H2S selectivity.
Catalytic Synthesis Protocol
The industrial synthesis of TBAEE relies on the catalytic amination of diethylene glycol (DEG) with tert-butylamine (TBA). To ensure high yield and prevent dangerous side reactions, the process must be tightly controlled under a hydrogen atmosphere.
Step-by-Step Methodology (Self-Validating Workflow)
Based on established [3].
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Catalyst Preparation & Reduction: Load a high-surface-area copper/alumina (Cu/Al₂O₃) or nickel-based catalyst into a continuous fixed-bed reactor. Prior to reaction, reduce the catalyst under a steady stream of hydrogen gas at 200°C for 12 hours to activate the metal sites.
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Reactant Co-Feeding: Pump DEG and TBA into the reactor at a molar ratio of 1:1 to 1:4 (DEG:TBA).
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Causality Check: An excess of TBA is utilized to drive the equilibrium forward and minimize the formation of bis-tert-butylamino byproducts.
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High-Pressure Amination: Maintain the reactor at 160–220 °C and 1–200 bar absolute pressure. Crucially, co-feed hydrogen gas (H₂:DEG molar ratio of 5:1 to 50:1).
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Causality Check: Hydrogen does not participate directly in the stoichiometry of the final product. Instead, it is required to maintain the catalyst in a reduced state and to suppress the decarbonylation of DEG, which would otherwise generate toxic methoxyethanol and methane gas.
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Separation & Recycling: Cool the effluent and depressurize. Route the mixture through a fractional distillation column. Unreacted TBA (boiling point ~44°C) is highly volatile and is easily flashed off, condensed, and recycled back to the feed stream.
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Validation (QC): Analyze the final distilled TBAEE fraction via Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is self-validating when the chromatogram confirms >99.0% purity with undetectable levels of methoxyethanol.
Caption: Catalytic synthesis workflow of TBAEE from DEG and TBA.
Application Protocol: Selective H₂S Gas Sweetening
For facilities requiring Claus plant optimization (where a high H₂S/CO₂ ratio is mandatory), TBAEE is deployed in a continuous absorption-regeneration loop.
Step-by-Step Methodology
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Solvent Formulation: Prepare a 20–30 wt% aqueous solution of TBAEE.
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Counter-Current Absorption: Introduce the sour gas stream (containing H₂S and CO₂) into the bottom of a packed absorber column. Pump the lean TBAEE solution into the top of the column.
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Thermal Control (Critical Step): Maintain the absorption column temperature strictly between 25 °C and 35 °C .
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Causality Check: The protonation of TBAEE by H₂S is a highly exothermic and reversible thermodynamic process.[2].
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Thermal Regeneration: Route the H₂S-rich amine from the bottom of the absorber through a cross-heat exchanger and into a stripper column. Heat the solution to 100–120 °C to break the amine hydrosulfide salt, releasing concentrated H₂S gas for downstream sulfur recovery.
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Validation (Loading Capacity): To validate system efficiency, perform potentiometric titration on both the "lean" (regenerated) and "rich" amine streams. The differential in acid gas loading (moles of H₂S per mole of amine) confirms the cyclic capacity of the system.
Quantitative Reaction Parameters Summary
| Parameter | Optimal Range | Mechanistic Purpose |
| Synthesis Temp | 160 – 220 °C | Overcomes activation energy for catalytic amination. |
| Synthesis H₂ Feed | 5:1 to 50:1 (H₂:DEG) | Suppresses DEG decarbonylation; prevents catalyst coking. |
| Absorption Temp | 25 – 35 °C | Maximizes exothermic H₂S protonation equilibrium. |
| Regeneration Temp | 100 – 120 °C | Provides thermal energy to reverse hydrosulfide salt formation. |
References
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Title: 2-[2-(tert-butylamino)ethoxy]ethanol Manufacturer | CAS 87787-67-5 Source: Catapharma Group URL: [Link]
- Title: Method for producing 2-(2-tert.-butylamino-ethoxy)-ethanol (tert.-butylaminodiglycol, TBADG)
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Title: Selective absorption of H₂S from CO₂ using sterically hindered amines at high pressure Source: Separation Science and Technology (Taylor & Francis) URL: [Link]
